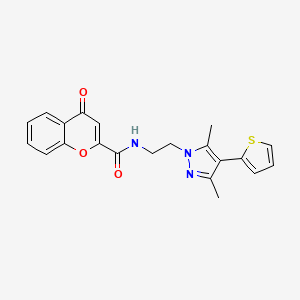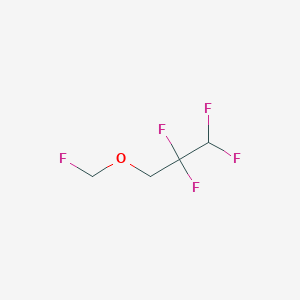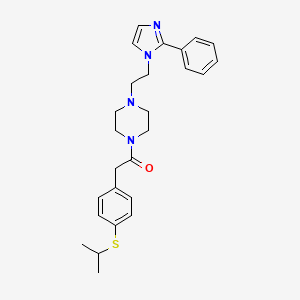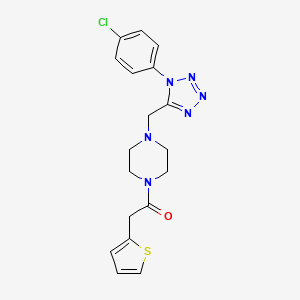
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a phenyl group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of phenyl groups with 1,2,3-triazole derivatives . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Applications De Recherche Scientifique
Novel Azetidinone Derivatives for Anti-Tubercular Activity
Research has explored the design and synthesis of novel azetidinone derivatives incorporating 1, 2, 4-triazole for anti-tubercular activity. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results compared to standard drugs. The synthesis process involves reacting Schiff bases with chloroacetyl chloride, followed by synthesis using 4-amino 1, 2, 4-triazole, highlighting the compound's potential in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Synthesis and Characterization of Triazole and Triazolidin Derivatives
Another study focused on synthesizing and characterizing new 1,2,4-Triazole and Triazolidin derivatives. These compounds, obtained through reactions involving carbonoyl isothiocyanate and phenyl hydrazine, underwent X-ray crystallographic studies to determine their structure. This research contributes to the understanding of the compound's physical and chemical properties, potentially aiding in the development of new pharmaceuticals (Abosadiya et al., 2018).
Liquid Crystal Properties of Triazolylferrocene Derivatives
The synthesis, electrochemistry, and liquid crystal properties of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been explored, revealing their potential in materials science. These compounds exhibit liquid crystal behaviors over a wide mesophase range, indicating their utility in the development of new liquid crystal displays and electronic devices (Zhao et al., 2013).
Catalytic Applications in Organic Synthesis
Research has also focused on the catalytic applications of triazolylmethanone derivatives in organic synthesis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. The development of a new tris(triazolyl)methanol ligand demonstrates the compound's efficiency as a catalyst, enabling low catalyst loadings and compatibility with various functional groups, which is crucial for synthesizing a wide range of organic compounds (Ozcubukcu et al., 2009).
Propriétés
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-8-4-7-14(9-15)18(27)25-10-16(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYCHEAWZOFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

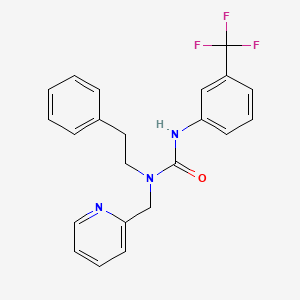
![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
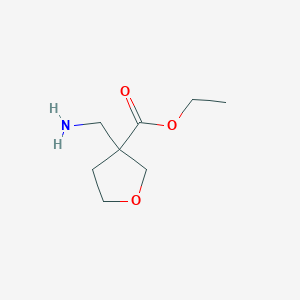
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)
